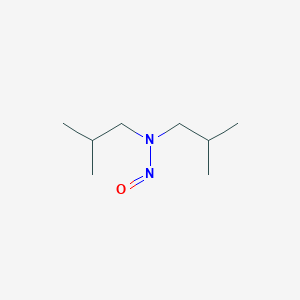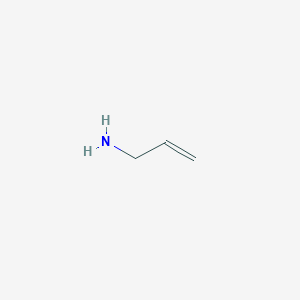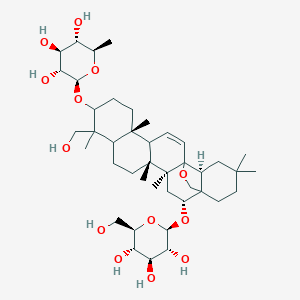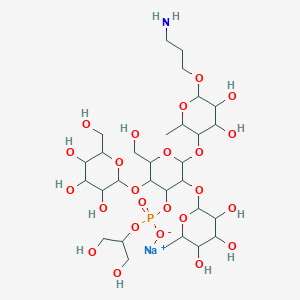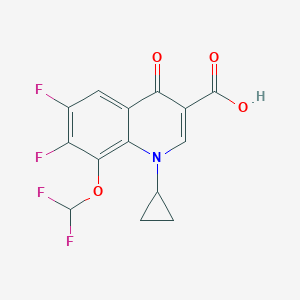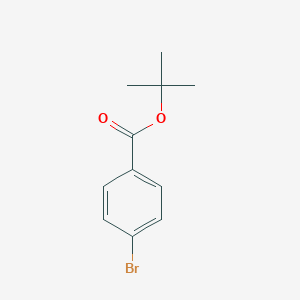![molecular formula C13H7ClF3NO3 B125356 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 127199-26-2](/img/structure/B125356.png)
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical with the molecular formula C13H7ClF3NO3 . It has a molecular weight of 317.65 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains several fluorine atoms and a cyclopropyl group .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.65 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The quinoline core of the compound is structurally similar to that found in many antibacterial agents . The presence of fluorine atoms is known to enhance the antibacterial activity of such compounds. This particular compound could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
Enzyme Inhibition
Fluorinated quinolines have been shown to act as enzyme inhibitors . The specific configuration of fluorine atoms in this compound might offer a unique approach to inhibiting enzymes that are crucial for the survival of certain pathogens, making it a candidate for antiviral and antiparasitic drug development.
Antineoplastic Properties
Compounds with a quinoline structure have been used in the search for antineoplastic drugs . The compound’s ability to interfere with DNA replication makes it a potential candidate for cancer research, where it could be used to inhibit the growth of cancer cells.
Agricultural Applications
Some fluorinated quinolines have found applications in agriculture . This compound could be explored for its potential use in protecting crops from bacterial infections, acting as a plant antibiotic.
Liquid Crystal Components
Due to their structural properties, certain quinolines are used in the production of liquid crystals . The compound’s unique fluorine arrangement might contribute to the development of new materials with specific optical properties for electronic displays.
Synthesis of Fluorinated Compounds
The compound can serve as a precursor in the synthesis of other fluorinated organic molecules . Its reactivity could be utilized in creating novel compounds with desired properties for use in material science or pharmaceuticals.
Metal Complex Formation
Fluorinated quinolines are known to form complexes with metals, which have various applications . This compound could be studied for its ability to chelate metals, leading to potential uses in medicinal chemistry and environmental remediation.
Research Tool in Fluorine Chemistry
The compound’s structure makes it an interesting subject for research in fluorine chemistry . It could be used to study the effects of fluorination on the biological activity and physical properties of heterocyclic compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6,7-difluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

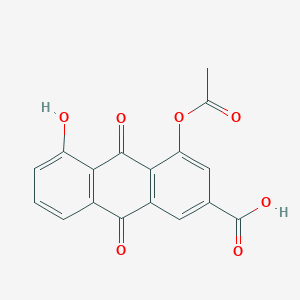
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
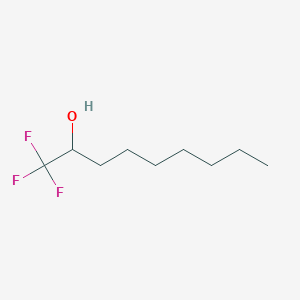
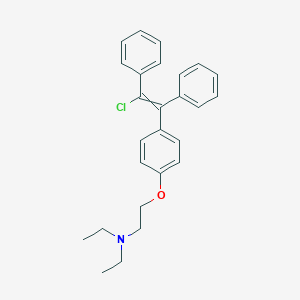
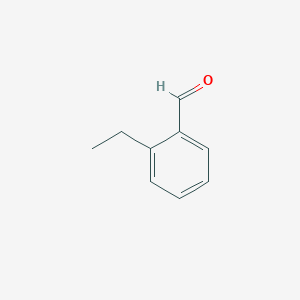
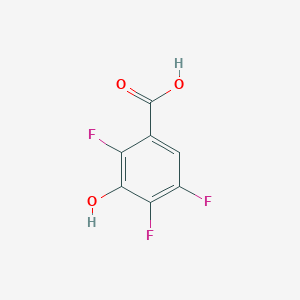
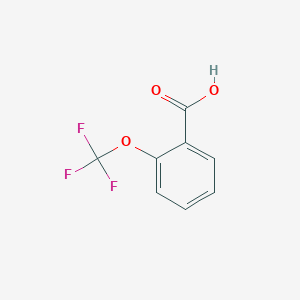
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
